Mevinacor

Description

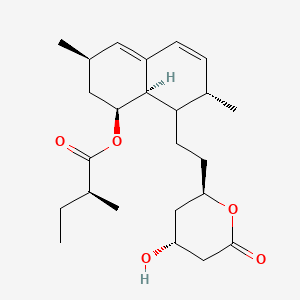

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1 |

InChI Key |

PCZOHLXUXFIOCF-ZYFIBHMZSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Pictograms |

Irritant |

Synonyms |

1 alpha-Isomer Lovastatin 6 Methylcompactin 6-Methylcompactin alpha-Isomer Lovastatin, 1 Lovastatin Lovastatin, (1 alpha(S*))-Isomer Lovastatin, 1 alpha Isomer Lovastatin, 1 alpha-Isomer Mevacor Mevinolin MK 803 MK-803 MK803 Monacolin K |

Origin of Product |

United States |

Lovastatin Mevinacor : Origin and Academic Discovery

Isolation from Fungal Sources

Lovastatin (B1675250) is a naturally occurring secondary metabolite produced by various filamentous fungi. smbb.mxjbiochemtech.com Its primary source for both academic research and industrial production has been the fungus Aspergillus terreus. wikipedia.orgallfordrugs.comacs.orgijbbku.comsmujo.id Large-scale production of lovastatin predominantly utilizes fermentation processes involving Aspergillus terreus strains. smbb.mxjbiochemtech.comijbbku.comsmujo.iduobaghdad.edu.iq

Beyond Aspergillus terreus, other fungal species have been identified as natural producers of lovastatin. These include Monascus ruber (also known for producing monacolin K), Monascus purpureus, Pleurotus ostreatus (oyster mushroom), Aspergillus niger, Aspergillus flavus, Penicillium purpurogenum, and Trichoderma viride. wikipedia.orgijbbku.comsmujo.idresearchgate.netwisdomlib.orgsoeagra.commagtechjournal.com Notably, species of the Monascus genus, such as Monascus ruber and Monascus purpureus, are frequently associated with traditional oriental fermented foods and are recognized for their lovastatin production capabilities. researchgate.netwisdomlib.orgsoeagra.commagtechjournal.com Research has demonstrated varying yields of lovastatin across different fungal strains, with Aspergillus terreus often cited for its high production efficiency. ijbbku.comsmujo.iduobaghdad.edu.iqsoeagra.com

The following table summarizes some key fungal sources and reported lovastatin production data:

| Fungal Species | Reported Lovastatin Production (Examples) | Reference |

| Aspergillus terreus | 66 mg/mL (fermentation broth) | ijbbku.com |

| Aspergillus terreus | 74.76 mg/L | smujo.id |

| Aspergillus terreus A50 | 102.321 µg/gm substrate (solid state fermentation) | uobaghdad.edu.iq |

| Monascus purpureus SM-1 | 4.652 ± 0.001 mg/g | magtechjournal.com |

| Monascus ruber | Positive for lovastatin production | researchgate.netwisdomlib.org |

| Pleurotus ostreatus | Up to 2.8% lovastatin on a dry weight basis | wikipedia.org |

Early Biochemical Characterization and Initial Understanding of its Action

Early biochemical characterization of Lovastatin revealed its crucial role as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgallfordrugs.comjbiochemtech.comsmujo.idnih.govdrugbank.comfda.gov This enzyme is responsible for catalyzing the conversion of HMG-CoA to mevalonate (B85504), a step considered rate-limiting and early in the cholesterol biosynthesis pathway. wikipedia.orgallfordrugs.comjbiochemtech.comnih.govdrugbank.comfda.gov

Lovastatin, in its isolated form, is a prodrug, meaning it exists as an inactive lactone. wikipedia.orgdrugbank.comfda.gov Upon ingestion, it undergoes hydrolysis in vivo to its active β-hydroxy acid open-ring form. wikipedia.orgallfordrugs.comdrugbank.comfda.gov This active β-hydroxy acid form exhibits structural homology to the HMG-CoA intermediate, enabling it to act as a reversible competitive inhibitor of HMG-CoA reductase. wikipedia.orgallfordrugs.comjbiochemtech.comnih.govdrugbank.com By binding to the enzyme's active site, Lovastatin prevents HMG-CoA from binding, thereby blocking the conversion to mevalonate and consequently inhibiting cholesterol production. wikipedia.orgallfordrugs.comnih.govdrugbank.com

The inhibition of HMG-CoA reductase by Lovastatin leads to a decrease in hepatic cholesterol concentrations. drugbank.com This reduction triggers a compensatory mechanism within liver cells: the upregulation of hepatic low-density lipoprotein (LDL) receptors. college-de-france.frdrugbank.com The increased number of LDL receptors on the liver cell surface enhances the uptake of LDL from the bloodstream, contributing to a reduction in plasma LDL levels. college-de-france.frdrugbank.com Furthermore, Lovastatin has been shown to inhibit the hepatic synthesis of very low-density lipoprotein (VLDL). drugbank.com The initial understanding of this mechanism was significantly informed by the earlier work on mevastatin, which demonstrated that blocking cholesterol synthesis could lead to an increase in LDL receptors and a subsequent decrease in plasma LDL. college-de-france.fr

Chemical Synthesis and Biosynthetic Pathways of Lovastatin Mevinacor

Natural Biosynthetic Routes: Polyketide Assembly

Lovastatin (B1675250) is a natural fungal metabolite, predominantly produced by microorganisms such as Aspergillus terreus and Monascus ruber. wikipedia.orgwikipedia.orgnih.gov The biosynthesis of lovastatin proceeds through a polyketide pathway, involving the head-to-tail linkage of acetate (B1210297) units to form two distinct polyketide chains, which are subsequently joined via an ester linkage. wikipedia.orgnih.govnih.gov

Key enzymatic players in this complex biosynthetic cascade include two unusual type I multifunctional polyketide synthases (PKSs): Lovastatin Nonaketide Synthase (LNKS), encoded by the lovB gene, and Lovastatin Diketide Synthase (LDKS), the product of the lovF gene. wikipedia.orgnih.govciteab.comwikipedia.org LNKS operates as an iterative PKS, collaborating with LovC, a putative enoyl reductase, to facilitate 35 distinct reactions culminating in the formation of dihydromonacolin L, a direct precursor to lovastatin. citeab.comwikipedia.org In contrast, LDKS functions non-iteratively to synthesize (2R)-2-methylbutyric acid. wikipedia.org The final step in the pathway involves the LovD transesterase enzyme, which catalyzes the esterification of 2-methylbutyric acid to monacolin J, leading to the formation of lovastatin. wikipedia.org The biosynthetic sequence of precursors typically follows the order: monacolin L, which is then hydroxylated to monacolin J, further converted to monacolin X through an esterification reaction, and finally transformed into lovastatin. wikipedia.orgnih.gov

Academic Total Synthesis Strategies

While industrial production of lovastatin largely relies on microbial fermentation due to its cost-effectiveness, academic research has explored various total synthesis strategies to construct this complex molecule in the laboratory. wikipedia.orgmims.com These synthetic endeavors are crucial for understanding the chemical intricacies of lovastatin and developing novel methodologies in organic chemistry. One notable approach involves a semi-synthetic route, which utilizes regioselective enzymatic esterification of 2-methylbutyric acid with a diol lactone precursor. mims.com This method offers a versatile platform for synthesizing various lovastatin analogs by simply varying the carboxylic acid component. mims.com The total synthesis of natural products like lovastatin presents significant challenges, often requiring sophisticated and multi-step synthetic sequences.

The total synthesis of lovastatin, with its numerous chiral centers, necessitates precise control over stereochemistry, including both relative and absolute configurations. mycocentral.euidrblab.net Academic efforts in this domain frequently employ a range of advanced synthetic methodologies. These include oxidative radical reactions, which can build complex molecular architectures from readily available substrates, and various transition metal-catalyzed processes. Organocatalytic methodologies and asymmetric induction techniques are also vital for achieving the desired stereochemical outcomes.

A particularly relevant reaction in this context is the Diels-Alder reaction, known for its efficiency in forming multiple stereocenters with high regio- and stereoselectivity in a single step. Interestingly, the natural lovastatin nonaketide synthase (LNKS) itself exhibits Diels-Alderase activity in vitro, catalyzing an intramolecular Diels-Alder reaction of a substrate analogue, highlighting the significance of this type of cyclization in both natural and synthetic pathways. wikipedia.org

The creation of synthetic analogs of lovastatin is a cornerstone of Structure-Activity Relationship (SAR) studies in research. These studies aim to systematically evaluate how modifications to the chemical structure of lovastatin impact its biological activity, particularly its inhibitory effect on HMG-CoA reductase. mims.com By synthesizing and testing various analogs, researchers can identify the key structural features responsible for the compound's efficacy and explore avenues for developing new drugs with improved properties or simpler production methods.

A prominent example of a semi-synthetic analog is Simvastatin, which is derived from lovastatin through chemical modification, specifically by replacing the 2-methylbutyrate (B1264701) moiety at the C8 position of the naphthalene (B1677914) ring with a 2,2-dimethylbutyrate group. The active form of lovastatin, its β-hydroxy acid open ring form, exhibits a strong structural resemblance to the HMG-CoA intermediate, allowing it to bind to HMG-CoA reductase with significantly higher affinity than its natural substrate. mycocentral.euidrblab.net Synthetic analogs are designed to optimize this critical interaction, leading to the development of more potent or selective HMG-CoA reductase inhibitors.

Molecular Mechanism of Hmg Coa Reductase Inhibition by Lovastatin Mevinacor

Enzymatic Conversion of HMG-CoA to Mevalonate (B85504): Rate-Limiting Step

The conversion is a four-electron oxidoreduction reaction, where HMG-CoA is reduced to mevalonate using two molecules of NADPH as a reducing agent. mdpi.comnih.gov The reaction proceeds as follows:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + CoA-SH nih.gov

The significance of this step is underscored by the extensive regulation imposed on the HMG-CoA reductase enzyme. nih.govproteopedia.org Its activity is controlled at multiple levels, including transcriptional, translational, and post-translational modifications, ensuring that cellular cholesterol levels are tightly maintained. nih.govwikilectures.eu Because it is the rate-limiting enzyme, HMG-CoA reductase serves as the primary target for a class of cholesterol-lowering drugs known as statins, which includes Mevinacor (lovastatin). wikipedia.orgnih.govdroracle.ai By inhibiting this single enzyme, the entire downstream pathway of cholesterol production is effectively downregulated. libretexts.orgeverydaybiochemistry.com

Table 1: Key Components of the Rate-Limiting Step in Cholesterol Synthesis

| Component | Role |

|---|---|

| Substrate | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |

| Enzyme | HMG-CoA Reductase (HMGCR) wikipedia.orgstudy.com |

| Product | Mevalonate study.com |

| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) mdpi.comnih.gov |

| Significance | Committed and rate-limiting step in cholesterol biosynthesis mdpi.comnih.govlibretexts.org |

Competitive Inhibition by Lovastatin's Active Form (β-hydroxyacid)

This compound, in its active form, functions as a potent competitive inhibitor of the HMG-CoA reductase enzyme. researchgate.netnih.govnih.gov The actual inhibitory molecule is not the administered form of lovastatin (B1675250), but its β-hydroxyacid metabolite. drugbank.comnih.govproteopedia.org This active form possesses a structural component that closely mimics the endogenous substrate, HMG-CoA. researchgate.netbrainkart.com

This structural similarity allows the lovastatin β-hydroxyacid to bind to the active site of the HMG-CoA reductase enzyme. mdpi.comresearchgate.net The affinity of the active metabolite for the enzyme is exceptionally high, with an inhibition constant (Ki) in the nanomolar range, reported to be approximately 0.6 nM. rndsystems.commedchemexpress.com This binding affinity is significantly greater than that of the natural substrate, HMG-CoA. proteopedia.org By occupying the active site, the inhibitor physically blocks the access of HMG-CoA, thereby preventing the enzyme from catalyzing its conversion to mevalonate. mdpi.comresearchgate.net This action is characteristic of competitive inhibition, where the inhibitor and the substrate compete for the same binding site on the enzyme. researchgate.netdrugbank.com

The consequence of this inhibition is a marked reduction in the synthesis of mevalonate, which in turn leads to a decrease in the endogenous production of cholesterol. droracle.airesearchgate.net It is crucial to note that at therapeutic concentrations, this inhibition is not absolute, allowing for the continued synthesis of biologically necessary amounts of mevalonate for other cellular processes. drugbank.com

Table 2: Characteristics of HMG-CoA Reductase Inhibition by Lovastatin β-hydroxyacid

| Characteristic | Description |

|---|---|

| Inhibitor | Lovastatin β-hydroxyacid drugbank.comnih.gov |

| Target Enzyme | HMG-CoA Reductase droracle.airesearchgate.net |

| Mechanism | Competitive Inhibition researchgate.netnih.govdrugbank.com |

| Binding Site | Enzyme Active Site mdpi.comresearchgate.net |

| Inhibition Constant (Ki) | ~0.6 nM rndsystems.commedchemexpress.com |

| Molecular Basis | The β-hydroxyacid moiety of the active drug is structurally analogous to the HMG-moiety of the natural substrate, HMG-CoA. proteopedia.orgbrainkart.com |

Prodrug Activation: Biochemical Hydrolysis of Lactone to Active Acid

Lovastatin (this compound) is administered as an inactive prodrug in a lactone form. drugbank.combrainkart.comwikipedia.org For the compound to exert its inhibitory effect on HMG-CoA reductase, it must first be bioactivated within the body. rndsystems.comtocris.com This activation process involves the biochemical hydrolysis of the inactive lactone ring. nih.govwikipedia.orgnih.gov

Following oral ingestion, the lactone ring of lovastatin is opened through hydrolysis to yield the pharmacologically active β-hydroxyacid form. nih.govproteopedia.org This conversion is an essential step, as the closed lactone ring renders the molecule inactive. wikipedia.org The hydrolysis reaction is catalyzed by hydrolytic enzymes, specifically carboxyesterases, found in human plasma and the liver. nih.gov Research indicates that at least three distinct esterases are capable of this activation: one in the plasma and two located in the liver (both microsomal and cytosolic). nih.gov While this enzymatic conversion is a key activation pathway, some studies suggest that the transformation can also occur spontaneously in the neutral pH environment of the body, without enzymatic participation. rsc.org

This conversion from an inactive prodrug to an active metabolite ensures that the potent inhibitory action is localized and occurs in vivo. drugbank.comwikipedia.org The resulting open-ring β-hydroxyacid is the molecule that competitively inhibits HMG-CoA reductase, thereby lowering cholesterol synthesis. drugbank.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (Lovastatin) |

| 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) |

| Mevalonate |

| Lovastatin β-hydroxyacid |

Structural Biology and Enzymatic Interactions of Lovastatin Mevinacor

Crystallographic Analysis of HMG-CoA Reductase Complexes with Inhibitors

X-ray crystallography has been instrumental in elucidating the precise interactions between HMG-CoA reductase and its inhibitors, including Mevinacor. These studies have revealed that the catalytic portion of human HMG-CoA reductase forms a tight tetramer. nih.govembopress.org The active site is located at the interface of the enzyme's dimers. nih.gov

The catalytic domain of HMG-CoA reductase is comprised of three domains: the N-domain, the L-domain, and the S-domain. researchgate.net Statins, including Lovastatin (B1675250), occupy the L-domain, which contains a "cis-loop" of amino acid residues (684-692) crucial for binding the HMG-CoA substrate. researchgate.net

Binding Site Characteristics and Molecular Recognition

The binding of this compound to HMG-CoA reductase is a highly specific interaction mediated by a network of hydrogen bonds and van der Waals forces. The β-hydroxyacid portion of the active Lovastatin molecule is structurally analogous to the HMG moiety of the substrate, HMG-CoA, and forms strong hydrogen bonds within the active site. proteopedia.org

In the class II HMG-CoA reductase from P. mevalonii, Lovastatin interacts with several key residues. The C5-OH group of Lovastatin forms hydrogen bonds with Asn-271, Lys-267, and Glu-83. proteopedia.org The C3-OH group engages in water-mediated hydrogen bonds with Asn-365 and Asn-216. proteopedia.org Furthermore, the carboxylate group of the inhibitor forms a hydrogen bond with Arg-261. proteopedia.org

In the human enzyme, the HMG-like moiety of statins establishes polar interactions with amino acid residues Ser684, Asp690, Lys691, and Lys692 within the cis-loop. researchgate.net The binding pocket for the HMG portion of the substrate is formed by residues from two different subunits: Ser684, Asp690, Lys691, Lys692, and Asp767 from one subunit, and Glu559, Lys735, Asn755, Leu853, and His866 from the other. nih.gov

Table 1: Key Amino Acid Residues in HMG-CoA Reductase Interacting with this compound (Lovastatin)

| Interacting Residue (P. mevalonii) | Interaction with Lovastatin | Corresponding Residue (Human) |

|---|---|---|

| Glu-83 | Hydrogen bond with C5-OH | Glu-559 |

| Lys-267 | Hydrogen bond with C5-OH | Lys-691 |

| Asn-271 | Hydrogen bond with C5-OH | Asn-755 |

| Arg-261 | Hydrogen bond with carboxylate group | Arg-590 |

| Asn-216 | Water-mediated hydrogen bond with C3-OH | - |

| Asn-365 | Water-mediated hydrogen bond with C3-OH | Arg-590 |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Inhibitor Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the dynamic nature of the this compound-HMG-CoA reductase interaction. waocp.comnih.gov These techniques allow for the analysis of binding conformations, the stability of the enzyme-inhibitor complex, and the energetic contributions of various interactions. nih.govmdpi.com

MD simulations have been employed to refine the binding orientation of inhibitors within the active site and to assess the stability of the complex over time. nih.gov These simulations can reveal the intricate network of hydrogen bonds, hydrophobic interactions, and cation-π interactions that stabilize the bound state. nih.gov For instance, in silico studies have been used to explore the binding affinity and patterns of various HMG-CoA reductase inhibitors, corroborating experimental findings and providing a basis for the design of novel inhibitors. waocp.com

The application of computational approaches extends to the study of the conformational flexibility of this compound itself, which can influence its binding properties. researchgate.net By simulating the behavior of the molecule in different environments, researchers can better understand the structural dynamics that contribute to its inhibitory activity. researchgate.net

Impact of Structural Modifications on Enzyme Binding Affinity

The binding affinity of statins to HMG-CoA reductase is sensitive to structural modifications. The statin family can be broadly categorized into two types based on their structure. Type I statins, such as pravastatin, have a decalin-ring structure similar to this compound. Type II statins, which include fluvastatin, cerivastatin, atorvastatin, and rosuvastatin, feature a larger group replacing the butyryl group of this compound.

Thermodynamic analyses have shown a clear correlation between binding affinity and binding enthalpy for various statins. nih.gov More potent statins tend to exhibit stronger binding enthalpies. nih.gov However, the balance between enthalpic and entropic contributions to the binding energy varies among different statins, indicating that the nature of the interactions—hydrogen bonding, van der Waals forces, and hydrophobic interactions—is not uniform across the class. nih.gov

For example, the binding of rosuvastatin is predominantly driven by a favorable enthalpy change, while for other statins like fluvastatin and atorvastatin, the entropy change provides the dominant contribution to the binding affinity at 25°C. nih.gov These differences are a direct consequence of the distinct structural features of each statin and how they interact with the specific residues within the expansive binding pocket of HMG-CoA reductase. The 8-butyrate side chain of Lovastatin is not involved in direct interactions with the enzyme and has been identified as a solvent-exposed group, suggesting it as a potential site for modification without disrupting the crucial interactions of the pharmacophore. researchgate.net

Biochemical and Cellular Research Applications of Lovastatin Mevinacor

Modulation of Mevalonate (B85504) Pathway Intermediates

Lovastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. researchgate.net This inhibition directly leads to a reduction in the intracellular pool of mevalonate, a critical precursor for the synthesis of a wide array of essential molecules. The depletion of mevalonate consequently affects the levels of downstream intermediates, most notably the isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.gov These isoprenoid intermediates are not only pivotal for cholesterol biosynthesis but also for other vital cellular functions. Research studies have demonstrated that the biological effects of lovastatin (B1675250) can often be reversed by the addition of mevalonate or specific downstream isoprenoids, confirming that the observed cellular changes are a direct consequence of mevalonate pathway inhibition. nih.govnih.gov

The reduction in FPP and GGPP levels has profound implications for cellular physiology, as these molecules serve as lipid attachments for the post-translational modification of numerous proteins, a process known as prenylation. researchgate.net Furthermore, the inhibition of the mevalonate pathway can impact the synthesis of other non-sterol isoprenoids, such as dolichol (required for glycoprotein synthesis) and ubiquinone (a key component of the electron transport chain), although the effects on these molecules are generally less pronounced at therapeutic concentrations of lovastatin. nih.gov

Effects on Protein Prenylation and Cellular Signaling (e.g., Ras)

A significant area of research involving lovastatin focuses on its ability to inhibit protein prenylation. Prenylation is a post-translational modification where isoprenoid lipids, such as farnesyl and geranylgeranyl groups, are attached to cysteine residues of specific proteins. This modification is crucial for the proper subcellular localization and function of a wide range of signaling proteins, including small GTPases of the Ras superfamily (e.g., Ras, Rho, Rac). researchgate.netjci.org

By depleting the cellular pools of FPP and GGPP, lovastatin prevents the prenylation of these proteins, thereby impairing their ability to anchor to cellular membranes and participate in signaling cascades. researchgate.net For instance, the inhibition of Ras farnesylation prevents its localization to the plasma membrane, which is a prerequisite for its activation and downstream signaling through pathways like the mitogen-activated protein (MAP) kinase cascade that regulate cell proliferation and survival. bmj.com

Similarly, the inhibition of Rho geranylgeranylation disrupts its function in regulating the actin cytoskeleton, cell adhesion, and cell motility. jci.orgnih.gov Research has shown that lovastatin can inhibit the geranylgeranylation of Rho proteins more efficiently than the farnesylation of Ras proteins. nih.gov This differential effect is attributed to the lower affinity of geranylgeranyltransferase for its isoprenoid substrate compared to farnesyltransferase. nih.gov

The table below summarizes the effects of lovastatin on the prenylation and function of key signaling proteins:

| Protein Family | Isoprenoid Moiety | Effect of Lovastatin | Downstream Signaling Pathways Affected | Cellular Processes Impacted |

| Ras | Farnesyl | Inhibition of farnesylation, leading to mislocalization from the plasma membrane. bmj.com | Mitogen-activated protein (MAP) kinase pathway. nih.gov | Cell proliferation, survival, and differentiation. researchgate.net |

| Rho | Geranylgeranyl | Inhibition of geranylgeranylation, leading to cytosolic accumulation. nih.gov | Rho-associated kinase (ROCK) pathway. mdpi.com | Cytoskeletal organization, cell adhesion, and motility. jci.org |

| Rac | Geranylgeranyl | Inhibition of geranylgeranylation. | p21-activated kinase (PAK) pathway. | Cell migration and membrane ruffling. |

| Rap | Farnesyl/Geranylgeranyl | Inhibition of prenylation. researchgate.net | Integrin activation and cell adhesion. | Cell adhesion and junction formation. |

Influence on Sterol Regulatory Element-Binding Protein (SREBP) Regulation in Research Models

Lovastatin has been instrumental in elucidating the intricate feedback mechanisms that govern cholesterol homeostasis, particularly the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. scienceopen.com

In a state of sterol depletion induced by lovastatin, the SREBP-2 isoform is robustly activated. arvojournals.org The reduction in intracellular cholesterol levels triggers a conformational change in the SREBP cleavage-activating protein (SCAP), which then escorts the SREBP-2 precursor from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, releasing its active N-terminal domain. This active fragment then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. arvojournals.org

Research in various models has shown that lovastatin treatment leads to a significant increase in the nuclear form of SREBP-2 and the subsequent expression of its target genes, including HMG-CoA synthase and the low-density lipoprotein receptor (LDLR). arvojournals.orgnih.gov Interestingly, studies in animal models have revealed that while lovastatin potently activates SREBP-2, it can concurrently decrease the levels of nuclear SREBP-1. nih.gov This differential regulation is thought to be due to the depletion of liver X receptor (LXR) agonists, which are derived from cholesterol and are positive regulators of SREBP-1c transcription. nih.gov

Investigations into Cell Proliferation and Differentiation in In Vitro Systems

The ability of lovastatin to inhibit the mevalonate pathway and protein prenylation has made it a valuable tool for studying cell proliferation and differentiation in vitro. Numerous studies have demonstrated that lovastatin can inhibit the proliferation of a wide range of cancer cell lines by inducing cell cycle arrest and apoptosis. jeffreydachmd.comnih.gov The anti-proliferative effects of lovastatin are largely attributed to the inhibition of Ras and other small GTPase signaling pathways that are critical for cell growth. jeffreydachmd.com

The following table presents the half-maximal inhibitory concentration (IC50) values of lovastatin in various cancer cell lines, illustrating its anti-proliferative activity:

| Cell Line | Cancer Type | IC50 of Lovastatin (hydroxy acid form) | Reference |

| MDAMB468 | Breast Cancer | 8 µg/mL | nih.gov |

| MDAMB231 | Breast Cancer | 5 µg/mL | nih.gov |

Beyond its effects on proliferation, lovastatin has also been shown to influence cellular differentiation. In the context of stem cell research, lovastatin has been observed to promote the osteogenic differentiation of mesenchymal stem cells. nih.govnih.gov This effect is mediated, at least in part, by the upregulation of key osteogenic transcription factors such as Cbfa1/Runx2. nih.gov Studies have demonstrated that treatment with lovastatin can enhance markers of osteoblast differentiation, including alkaline phosphatase activity and the deposition of mineralized extracellular matrix. nih.gov

The table below summarizes the effects of lovastatin on osteogenic differentiation markers in human gingiva-derived stem cells:

| Lovastatin Concentration | Alkaline Phosphatase Activity (Absorbance at 405 nm on Day 2) | Relative Mineralization (Day 14) | Reference |

| 0 µM (Control) | 0.437 ± 0.017 | 39.0 ± 9.6 | nih.gov |

| 2 µM | 0.513 ± 0.028 | 69.3 ± 6.0 | nih.gov |

| 6 µM | 0.472 ± 0.018 | 60.9 ± 7.5 | nih.gov |

Studies on LDL Receptor Expression and Regulation (e.g., in animal models)

Lovastatin's impact on the expression and regulation of the low-density lipoprotein (LDL) receptor has been a cornerstone of research into cholesterol metabolism. By inhibiting intracellular cholesterol synthesis, lovastatin triggers the SREBP-2-mediated upregulation of LDL receptor gene transcription. researchgate.netresearchgate.net This leads to an increased number of LDL receptors on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the circulation. nih.gov

Animal models have been crucial in demonstrating this effect. Studies in mice have shown that administration of lovastatin leads to a significant induction of LDL receptor mRNA and protein levels in the liver. mdpi.com For example, one study found that relative LDL receptor expression was 40% higher in the ovaries of lovastatin-treated mice compared to controls. mdpi.com Furthermore, research in proliferating lymphocytes has indicated that lovastatin can also increase the apparent surface expression of the LDL receptor by retarding its internalization rate, an effect mediated through the mevalonate pathway. nih.gov

The upregulation of the LDL receptor is a key mechanism underlying the cholesterol-lowering efficacy of lovastatin and other statins. Research utilizing lovastatin continues to provide valuable insights into the complex regulatory networks that govern cholesterol homeostasis and the intricate interplay between cellular metabolism and signaling pathways.

Advanced Analytical Methodologies for Research on Lovastatin Mevinacor

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools for the separation and purification of Mevinacor from complex mixtures, such as fermentation broths, and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound. In its analytical application, reversed-phase HPLC is frequently used to determine the purity of a sample and to identify and quantify any impurities. nih.govrroij.com For instance, routine analysis of Lovastatin (B1675250) might reveal unknown impurities that can be detected and their relative retention time (RRT) calculated with respect to the main Lovastatin peak. nih.govsemanticscholar.org Preparative HPLC is utilized on a larger scale to isolate this compound or its related impurities from enriched samples. nih.govnih.gov This involves loading the sample onto a column and collecting the fractions containing the compound of interest, which are then often combined and concentrated. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of purification and for the initial identification of this compound in extracts. nih.govwaocp.org Fractions collected from other chromatographic steps, like column chromatography, can be spotted on TLC plates. waocp.org The plates are developed in a suitable mobile phase, and the separated compounds are visualized, often under UV light or by exposure to iodine vapor. waocp.orgpjps.pk The retention factor (Rf) value of the sample spot is compared with that of a Lovastatin standard to confirm its presence. nih.govwaocp.org

Column Chromatography using adsorbents like silica gel is another widely used technique for the purification of this compound from crude extracts. waocp.orgthaiscience.info The crude extract is loaded onto a pre-packed silica gel column, and a gradient of solvents (mobile phase) with increasing polarity is passed through it to elute the different components. nih.govwaocp.org Fractions are collected and analyzed, typically by TLC or HPLC, to identify those containing pure Lovastatin. thaiscience.info

| Technique | Stationary Phase (Column/Plate) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Analytical HPLC | C18 column (250mm x 4.6mm) | Acetonitrile and water (acidified with 1.1% phosphoric acid) (70:30 v/v) | 1.5 ml/min | UV at 238 nm | nih.govwaocp.org |

| Preparative HPLC | Inertsil ODS-2 column (250 x 50 mm) | Mixture of water and acetonitrile | 10 mL/min | UV at 238 nm | |

| TLC | Silica gel TLC plate | Dichloromethane and ethyl acetate (B1210297) (70:30, v/v) | N/A | UV lamp (254 nm) and iodine vapor | waocp.org |

| Column Chromatography | Silica gel (60-120 mesh) | Benzene followed by Benzene: Acetonitrile gradient | N/A | Fraction analysis by TLC/HPLC | waocp.orgthaiscience.info |

Spectroscopic Methods for Structural Elucidation of Research Compounds (e.g., NMR, Mass Spectrometry, FTIR)

Spectroscopic techniques are critical for determining the precise chemical structure of this compound and for identifying any related substances or degradation products.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides vital information about the molecular weight and elemental composition of a compound. acs.org High-resolution mass spectrometry (HRMS) can determine the exact molar mass, which helps in confirming the molecular formula. acs.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting patterns, which provides clues about the compound's structure and helps in the identification of metabolites. nih.gov For Lovastatin, positive electrospray ionization (ESI) is a common technique, often showing the [M+Na]⁺ or [M+1]⁺ ions. rroij.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for complete structural elucidation in solution. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, respectively. nih.govresearchgate.net Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all atoms within the molecular structure. acs.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The FTIR spectrum of Lovastatin shows characteristic absorption peaks corresponding to its structural features, such as a broad peak for the hydroxyl (-OH) group, peaks for aliphatic C-H stretching, and strong peaks for the two carbonyl (C=O) groups of the ester and lactone rings. acs.org This technique is also useful for studying drug-excipient compatibility in formulation studies and for comparing a sample to a reference standard. nih.govgsconlinepress.com

| Spectroscopic Technique | Observation | Significance | Reference |

|---|---|---|---|

| FTIR | Broad peak ~3400-3541 cm⁻¹; Strong peaks ~1700-1725 cm⁻¹ | Confirms presence of hydroxyl (-OH) and carbonyl (C=O) functional groups. | acs.orgresearchgate.net |

| Mass Spectrometry (ESI+) | Molecular ion peaks at m/z 427.24 [M+Na]⁺ or 405.25 [M+H]⁺ | Determination of molecular weight (C₂₄H₃₆O₅). | pjps.pkacs.org |

| ¹H NMR | Characteristic signals for vinylic, aliphatic, and methyl protons. | Provides information on the proton environment and connectivity. | nih.govresearchgate.net |

| ¹³C NMR | Signals corresponding to carbonyl, olefinic, and aliphatic carbons. | Reveals the carbon skeleton of the molecule. | nih.govnih.gov |

Quantitative Analysis in Biological Matrices for Mechanistic Studies

To understand the pharmacokinetics and mechanisms of action of this compound, it is essential to accurately measure its concentration in biological fluids like plasma. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and LC-MS/MS are the methods of choice for this purpose due to their high sensitivity, selectivity, and speed. nih.govnih.gov

These bioanalytical methods typically involve a sample pretreatment step to extract the drug from the plasma matrix, such as protein precipitation with acetonitrile or liquid-liquid extraction with a solvent like tert-butyl methyl ether. nih.govnih.gov An internal standard is added to correct for variations during sample processing and analysis. nih.govakjournals.com

The extracted sample is then injected into the UPLC or HPLC system, where Lovastatin is separated from other plasma components on a C18 column. nih.govnih.gov Detection is performed using a triple-quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition for Lovastatin and its internal standard. nih.govmdpi.com These methods are fully validated according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Pretreatment | Protein precipitation or one-step extraction with tert-butyl methyl ether. | nih.govnih.gov |

| Chromatographic Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm). | nih.gov |

| Mobile Phase | Acetonitrile and water, often with additives like ammonium formate or formic acid. | nih.govnih.gov |

| Detection | Triple-quadrupole tandem mass spectrometer with ESI+ in MRM mode. | nih.gov |

| Linearity Range | Typically ranges from ~0.05-20 ng/mL or 0.08-24.50 ng/mL. | nih.govakjournals.com |

| Lower Limit of Quantification (LLOQ) | As low as 0.025 to 0.08 ng/mL. | nih.govnih.gov |

| Precision (RSD) | Intra- and inter-day precision values are typically below 15%. | nih.gov |

Methods for Assessing Enzyme Activity and Inhibition In Vitro

This compound functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. pnas.orgnih.gov In vitro assays are fundamental for quantifying the inhibitory potency of this compound against its target enzyme.

The activity of HMG-CoA reductase is typically measured by monitoring the rate of conversion of its substrate, HMG-CoA, into mevalonate (B85504). pnas.org The inhibitory effect of this compound is determined by performing these assays in the presence of varying concentrations of the compound. The potency of inhibition is commonly expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. selleckchem.com Another important parameter is the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme. tocris.comrndsystems.com

Cell-free assays using purified HMG-CoA reductase are often employed to determine these values directly. selleckchem.comadooq.com Studies have shown that this compound is a potent, competitive inhibitor of this enzyme. tocris.comrndsystems.com It is important to note that Lovastatin is administered as an inactive lactone prodrug, which is converted in vivo to its active dihydroxy-open acid form. pnas.orgtocris.com In vitro assays have demonstrated that while the open-ring form potently inhibits HMG-CoA reductase, the pro-drug (lactone) form does not. pnas.org

| Parameter | Value | Assay Conditions | Reference |

|---|---|---|---|

| IC₅₀ | 3.4 nM | Cell-free assay | selleckchem.comadooq.com |

| Ki | 0.6 nM | Competitive inhibition assay | tocris.comrndsystems.com |

| IC₅₀ (Cellular) | 0.013 µM | Inhibition of HMG-CoA reductase in HES 9 cell line | selleckchem.com |

| IC₅₀ (Cellular) | 0.05 µM | Inhibition of [¹⁴C]acetate incorporation into cholesterol in HEP G2 cells | selleckchem.com |

Future Directions in Lovastatin Mevinacor and Statin Research

Development of Novel Research Probes Based on Lovastatin (B1675250) Scaffold

The lovastatin molecule, with its complex and well-defined structure, presents an attractive scaffold for the development of chemical probes to investigate biological systems. While the synthesis of lovastatin analogs has primarily focused on creating new therapeutic agents with improved efficacy, such as simvastatin, the principles of chemical modification can be extended to create research tools. rsc.orgrsc.org These probes are essential for exploring the biological roles of target proteins and can be instrumental in drug discovery and the functional annotation of the human genome.

The creation of such probes involves the strategic attachment of reporter groups, such as fluorescent dyes or affinity tags, to the lovastatin scaffold. For instance, fluorescent analogs of lovastatin could be synthesized to allow for live-cell imaging, enabling researchers to visualize the uptake, distribution, and intracellular localization of the molecule. nih.gov This approach would provide valuable insights into its mechanism of action and interaction with cellular components.

Another powerful technique is photoaffinity labeling (PAL), which can be used to identify the direct binding partners of a molecule within a complex biological sample. mdpi.com A lovastatin-based photoaffinity probe would incorporate a photoreactive group that, upon activation with light, forms a covalent bond with its target protein. mdpi.com This would allow for the unambiguous identification of both known and novel targets of lovastatin, helping to elucidate its pleiotropic effects. The design of such probes requires careful consideration of the attachment point of the photoreactive moiety and any associated linkers to ensure that the probe retains its biological activity. enamine.net

Exploring Non-HMG-CoA Reductase Targets for Biochemical Studies

Beyond its well-established role as an HMG-CoA reductase inhibitor, lovastatin has been shown to interact with other molecular targets, contributing to its so-called "pleiotropic" effects. The exploration of these non-canonical targets is a burgeoning area of research, offering new insights into the multifaceted biological activities of statins.

One of the notable off-target effects of lovastatin is its interaction with the lymphocyte function-associated antigen-1 (LFA-1), an integrin involved in immune responses. mdpi.com Structural studies have revealed that lovastatin binds to a highly conserved region of LFA-1 known as the I-domain, thereby inhibiting its interaction with the intercellular adhesion molecule-1 (ICAM-1). mdpi.comenamine.net This finding has significant implications for the development of novel anti-inflammatory and immunosuppressive agents based on the lovastatin scaffold.

Another important area of investigation is the impact of lovastatin on the Rho GTPase signaling pathway. By inhibiting the synthesis of isoprenoid precursors necessary for the post-translational modification of Rho proteins, lovastatin can modulate a wide range of cellular processes, including cell proliferation, migration, and apoptosis. nih.govnih.gov Research has shown that lovastatin can inhibit RhoA activity, which in turn suppresses downstream signaling pathways implicated in cancer progression, such as the canonical Wnt/β-catenin and alternative Wnt-YAP/TAZ pathways. nih.gov

Recent studies have also identified the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump as a potential target of lovastatin. nih.gov In vitro assays have demonstrated that the lactone form of lovastatin can inhibit the activity of both SERCA1a and SERCA2a isoforms. nih.gov This interaction may provide a molecular basis for some of the statin-associated muscle symptoms reported in patients. nih.gov

| Non-HMG-CoA Reductase Target | Effect of Lovastatin | Potential Therapeutic Implication | Key Research Findings |

|---|---|---|---|

| Lymphocyte function-associated antigen-1 (LFA-1) | Inhibits interaction with ICAM-1 | Anti-inflammatory, Immunosuppressive | Binds to a conserved I-domain of LFA-1. mdpi.comenamine.net |

| Rho GTPase Signaling (e.g., RhoA) | Inhibits activity by depleting isoprenoid precursors | Anticancer | Suppresses Wnt/β-catenin and Wnt-YAP/TAZ pathways in colon cancer cells. nih.gov |

| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | Inhibits pump activity (lactone form) | Understanding of statin-associated muscle symptoms | Lovastatin lactone inhibits SERCA1a and SERCA2a isoforms in vitro. nih.gov |

Insights into Polyketide Biosynthesis and Engineering

Lovastatin is a fungal polyketide, a class of structurally diverse natural products synthesized by large multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov The biosynthesis of lovastatin is a complex process involving a highly reducing iterative PKS (HR-iPKS) called lovastatin nonaketide synthase (LovB), which partners with a trans-acting enoyl reductase (LovC). nih.govuq.edu.au The entire synthesis of the intermediate dihydromonacolin L (DML) involves approximately 35 steps organized into 8 polyketide synthetic cycles. nih.govuq.edu.au

Recent advances in cryo-electron microscopy have provided detailed structural insights into the LovB-LovC megasynthase complex. nih.gov These studies have revealed an X-shaped dimeric architecture for LovB, with the binding of LovC completing an L-shaped catalytic chamber. nih.gov This structural information provides a basis for understanding the iterative yet programmed nature of lovastatin biosynthesis and opens up new avenues for the rational engineering of the PKS machinery. nih.govuq.edu.au

The lovastatin biosynthetic pathway also involves other key enzymes, such as the acyltransferase LovD, which is responsible for the final step of attaching the 2-methylbutyryl side chain. Biochemical characterization of LovD has shown that it possesses broad substrate specificity, which can be exploited for the biosynthesis of lovastatin analogs. For example, by providing different acyl donors, LovD can be used to produce simvastatin and other statin derivatives. The use of whole-cell biocatalysts expressing LovD has been shown to be an efficient method for the synthesis of simvastatin from monacolin J.

The modular nature of PKSs, in general, offers exciting possibilities for creating novel polyketides through combinatorial biosynthesis. By swapping or modifying the catalytic domains within the PKS, it is possible to alter the structure of the resulting polyketide. The detailed understanding of the lovastatin biosynthetic machinery provides a valuable platform for applying these engineering strategies to generate new statin-like molecules with potentially improved or novel biological activities. nih.gov

| Enzyme | Function in Lovastatin Biosynthesis | Engineering Potential | Key Research Findings |

|---|---|---|---|

| Lovastatin Nonaketide Synthase (LovB) | Iterative synthesis of the dihydromonacolin L backbone | Modification of catalytic domains to produce novel polyketide backbones | Cryo-EM structures have revealed the architecture of the LovB-LovC complex. nih.govuq.edu.au |

| Enoyl Reductase (LovC) | Acts in trans with LovB to complete the catalytic chamber | Swapping with other enoyl reductases to alter the reduction pattern | Essential for the production of dihydromonacolin L. nih.gov |

| Acyltransferase (LovD) | Attaches the 2-methylbutyryl side chain to monacolin J | Use of alternative acyl donors to create novel statin analogs | Demonstrated broad substrate specificity, enabling the synthesis of simvastatin. |

Computational Drug Design and In Silico Screening Derived from Statin Knowledge

The wealth of structural and pharmacological data available for statins has made them an excellent starting point for computational drug design and in silico screening efforts. These approaches aim to accelerate the discovery of new drugs by using computer models to predict the interaction of small molecules with biological targets and to assess their pharmacokinetic properties.

Structure-based virtual screening is a powerful technique that uses the three-dimensional structure of a target protein to dock large libraries of compounds and identify potential binders. This approach has been applied to identify novel inhibitors for targets relevant to hypercholesterolemia and other diseases. The knowledge gained from the interaction of statins with HMG-CoA reductase can be used to refine these screening protocols and improve their predictive power.

In silico methods are also being used to design novel statin-based molecules with improved properties. This can involve making bioisosteric modifications to the statin scaffold to enhance binding affinity, selectivity, or pharmacokinetic profiles. For example, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed compounds, helping to prioritize candidates for synthesis and experimental testing.

Furthermore, machine learning algorithms are being employed to develop predictive models for the biological activity of small molecules. nih.gov By training these models on large datasets of known active and inactive compounds, it is possible to screen virtual libraries and identify novel hits with a higher probability of success. nih.gov In the context of statins, machine learning models have been used to predict their interaction with off-target proteins, such as the SERCA pump, providing a computational approach to understanding their pleiotropic effects and potential side effects. nih.gov

Q & A

Q. How can interdisciplinary collaboration improve this compound’s therapeutic potential?

- Methodological Answer : Integrate medicinal chemistry, pharmacology, and bioinformatics teams to explore structure-activity relationships and off-target effects. Share data via collaborative platforms (e.g., electronic lab notebooks) and co-author preprints to accelerate peer feedback. Prioritize open-access publishing for broader impact .

Methodological Guidelines

- Data Integrity : Archive raw spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare. Use version control for datasets .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human or animal subjects. Disclose conflicts of interest in publications .

- Reproducibility : Adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines and MIAME (Minimum Information About a Microarray Experiment) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.